molecular formula C8H15N3O3S B1384720 N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt CAS No. 168208-30-8

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt

Cat. No.: B1384720
CAS No.: 168208-30-8
M. Wt: 233.29 g/mol
InChI Key: ARTXYBVDCHAPSC-FJXQXJEOSA-N
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Description

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its application as a biomarker for exposure to acrylonitrile, a toxicant found in cigarette smoke . It is also referred to as cyanoethyl mercapturic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt typically involves the reaction of L-cysteine with acrylonitrile. The reaction proceeds through the nucleophilic addition of the thiol group of L-cysteine to the carbon-carbon double bond of acrylonitrile, forming S-(2-cyanoethyl)-L-cysteine. This intermediate is then acetylated to yield N-Acetyl-S-(2-cyanoethyl)-L-cysteine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Disulfides of N-Acetyl-S-(2-cyanoethyl)-L-cysteine.

    Reduction: N-Acetyl-S-(2-aminoethyl)-L-cysteine.

    Substitution: Various N-acyl derivatives of S-(2-cyanoethyl)-L-cysteine.

Scientific Research Applications

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is used extensively in scientific research, particularly as a biomarker for exposure to acrylonitrile. Its applications include:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt involves its formation as a detoxification product of acrylonitrile. Acrylonitrile reacts with glutathione to form S-(2-cyanoethyl)glutathione, which is then metabolized to N-Acetyl-S-(2-cyanoethyl)-L-cysteine. This compound is excreted in the urine, making it a reliable biomarker for acrylonitrile exposure . The molecular targets and pathways involved include the glutathione conjugation pathway and subsequent enzymatic transformations.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylonitrile with a hydroxyl group instead of a cyano group.

    S-(2-cyanoethyl)glutathione: An intermediate in the detoxification pathway of acrylonitrile.

    N-Acetyl-S-(2-carboxyethyl)-L-cysteine: Formed by the hydrolysis of S-(2-cyanoethyl)-L-cysteine.

Uniqueness

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is unique due to its specific formation from acrylonitrile and its role as a biomarker for exposure to this toxicant. Its structure allows it to be easily detected and quantified in biological samples, making it a valuable tool in toxicological studies and occupational health assessments.

Properties

IUPAC Name

azanium;(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTXYBVDCHAPSC-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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